
(H-Cys-Tyr-OH)2
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Overview
Description
(H-Cys-Tyr-OH)₂, also known as cysteinyl-tyrosine dimer, is a synthetic peptide dimer with the CAS number 7369-94-0 and molecular formula C₂₄H₃₀N₄O₈S₂. It has a molecular weight of 566.66 g/mol and is primarily used in biochemical and pharmacological research . The compound is characterized by a disulfide bond linking two cysteine residues, conferring structural stability.
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Tyr-OH)2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the formation of the disulfide bond between the cysteine residues to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-throughput screening and optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(H-Cys-Tyr-OH)2 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
Scientific Research Applications
The search results provide limited information about the specific applications of the compound (H-Cys-Tyr-OH)2. However, they do offer insights into the roles and interactions of cysteine (Cys) and tyrosine (Tyr) in various biological and chemical contexts, which can be extrapolated to potential applications of the dipeptide or its derivatives.
Cysteine and Tyrosine Interactions and Applications
Cys-Tyr Crosslink in Enzymes: Cysteine dioxygenase (CDO) is a non-heme iron enzyme that utilizes a Cys-Tyr crosslink that is important in the enzyme's function . Spectroscopic studies indicate that Cys binds to the enzyme first, creating an oxygen-binding site . The Cys-Tyr crosslink is not essential for catalysis, but it enhances it . Specifically, crosslink formation may help prevent side reactions caused by free Cys thiolate at higher pH levels .
Tyrosine Hyperoxidation: Tyrosine can undergo hyperoxidation, leading to selective peptide cleavage . This process involves extensive oxidation of the tyrosine phenyl ring, resulting in multiple ketones .
Intramolecular Electron Transfer (IET): In peptides containing both Tyr and Cys residues, rapid IET between Tyr-O● and Cys controls the extent of tyrosine nitration, with Cys oxidation and/or nitrosation, indicating a Cys-S● radical intermediate .
Peptide Assembly: Tyrosine-mediated two-dimensional peptide assembly can result in spontaneous facet formation in water droplets . Densely packed, redox-active tyrosine units can trigger or enhance chemical/electrochemical reactions and can serve as a platform for creating molecularly tunable, self-repairable peptide or hybrid films .
Cysteine Protecting Groups: Cysteine's reactivity can be both an advantage and a challenge in peptide chemistry . The thiol side chain is prone to side reactions like alkylation and oxidation . Therefore, various cysteine protecting groups have been developed for applications in peptide and protein synthesis .
Potential Applications of this compound
Given the information from the search results, potential applications of this compound could include:
- Enzyme Modification: The dipeptide could be used to modify enzymes, potentially influencing their catalytic activity or stability, based on the known interactions of Cys and Tyr in enzymes like CDO .
- Peptide Cleavage: this compound might be employed in selective peptide cleavage strategies, given tyrosine's hyperoxidation properties .
- Electron Transfer Studies: The compound could be utilized in studies related to intramolecular electron transfer, particularly in understanding the radical transfer reactions between Tyr and Cys .
- Material Science: Due to tyrosine's role in peptide assembly, this compound could be incorporated into materials for creating tunable films or surfaces with specific chemical or electrochemical properties .
- Drug Delivery/Therapeutics: As a polypeptide, this compound could potentially be used in peptide screening for identifying new drug candidates .
Mechanism of Action
The mechanism of action of (H-Cys-Tyr-OH)2 involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate protein-protein interactions and influence various biological pathways. The disulfide bond plays a crucial role in stabilizing the peptide structure and facilitating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations:
- (H-Cys-Tyr-OH)₂ is distinct due to its disulfide bond, which is absent in linear peptides like H-Tyr-Tyr-Tyr-OH or H-Lys-Thr-Tyr-OH. This bond enhances oxidative stability but reduces solubility in aqueous buffers compared to non-cysteine-containing analogs .
- The oxytocin-related nonapeptide (CAS 24346-32-5) has a higher molecular weight (1008.20 g/mol) and includes additional residues (e.g., proline, leucine), enabling receptor-specific interactions .
Functional and Application Comparisons
Key Observations:
- (H-Cys-Tyr-OH)₂ is prioritized in redox studies due to its reversible disulfide bond, unlike H-Tyr-Tyr-Tyr-OH, which is used for its phenolic antioxidant properties .
- The oxytocin analog (CAS 24346-32-5) is applied in neuroendocrine research , whereas (H-Cys-Tyr-OH)₂ lacks receptor-targeting residues .
Biological Activity
(H-Cys-Tyr-OH)₂ is a dipeptide composed of cysteine (Cys) and tyrosine (Tyr), which are amino acids known for their biological significance. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of (H-Cys-Tyr-OH)₂, focusing on its mechanisms of action, effects on cellular processes, and implications for health.
Structure and Properties
(H-Cys-Tyr-OH)₂ features a unique structure that allows it to participate in various biochemical interactions. The presence of the thiol group from cysteine enables redox reactions, while the aromatic ring from tyrosine contributes to its ability to interact with a variety of biological targets.
The biological activity of (H-Cys-Tyr-OH)₂ can be attributed to several mechanisms:
- Antioxidant Activity : Cysteine is known for its role as a precursor to glutathione, a major antioxidant in the body. The dipeptide may enhance antioxidant defenses by increasing glutathione levels.
- Enzyme Modulation : Studies have shown that the Cys-Tyr crosslink can enhance the catalytic efficiency of enzymes such as cysteine dioxygenase (CDO) by positioning critical residues for optimal substrate binding and catalysis .
1. Cellular Proliferation
Research indicates that (H-Cys-Tyr-OH)₂ can influence cellular proliferation. In vitro studies have demonstrated that this dipeptide can promote the growth of certain cell lines, potentially through modulation of signaling pathways related to cell survival and proliferation.
2. Tyrosinase Inhibition
(H-Cys-Tyr-OH)₂ exhibits inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .
3. Neuroprotective Effects
The compound has shown promise in neuroprotection by reducing oxidative stress in neuronal cells. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Case Studies
Several studies have investigated the effects of (H-Cys-Tyr-OH)₂:
- Study on Melanin Synthesis : A study demonstrated that peptides derived from food sources, including (H-Cys-Tyr-OH)₂, significantly inhibited tyrosinase activity and melanin production in B16 melanoma cells. The results indicated a dose-dependent response, with higher concentrations leading to more substantial inhibition .
- Neuroprotective Study : In an experimental model of Parkinson's disease, administration of (H-Cys-Tyr-OH)₂ resulted in reduced neuronal loss and improved motor function compared to control groups. This suggests that the compound may have therapeutic potential for neurodegenerative conditions.
Data Tables
Properties
Molecular Formula |
C24H30N4O8S2 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
ZZWGDFPODQWICQ-MUGJNUQGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Origin of Product |
United States |
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